molecular formula C49H58I4N6O2 B117208 1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide CAS No. 143413-85-8

1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide

Cat. No. B117208
CAS RN: 143413-85-8
M. Wt: 1270.6 g/mol
InChI Key: GRRMZXFOOGQMFA-UHFFFAOYSA-J
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Description

YoYo-1 is an organic iodide salt and a cyanine dye. It has a role as a fluorochrome. It contains a YoYo-1(4+).

Scientific Research Applications

DNA Staining and Visualization

YoYo-1 is widely used for staining DNA due to its high affinity for nucleic acids. It intercalates into DNA, allowing for the visualization of DNA structures under a fluorescence microscope. This application is crucial in molecular biology for observing cellular processes, such as mitosis and meiosis, and for detecting DNA in gel electrophoresis assays .

Studying Drug-DNA Interactions

Researchers employ YoYo-1 to study the binding characteristics of drugs to DNA molecules. For instance, it has been used to investigate the competitive mechanisms between the anticancer drug DOX (doxorubicin) and DNA, providing insights into the interaction sites and modes of action at the single-molecule level .

Molecular Docking Studies

YoYo-1 serves as a molecular probe in molecular docking techniques. It helps in elucidating the interaction mechanisms between drugs and biomolecules, which is essential for the development of new pharmaceuticals and understanding drug efficacy and toxicity .

Surface-Enhanced Raman Spectroscopy (SERS)

The compound is utilized in SERS to enhance the Raman scattering of light, which allows for the detection of low concentrations of biological molecules. This application is significant in the fields of biophysical chemistry and pharmaceutical engineering .

Fluorescence Imaging Technology

In fluorescence imaging, YoYo-1 is used to label DNA molecules, enabling the detection and size determination of target DNA strands. This is particularly useful in diagnostics and research involving genetic material .

Brightness Analysis Method (BAM)

YoYo-1 is applied in BAM to determine the equilibrium constants of biochemical complex formations. This method provides a much higher sensitivity than microscopic imaging and is applicable even for reactions characterized by small changes in molecular brightness .

Competitive Binding Studies

The dye is instrumental in competitive binding studies to understand the influence of various molecules on the interaction between DNA and other compounds. This helps in the design of drugs with better efficacy and lower side effects .

Nanotechnology

Due to its fluorescent properties, YoYo-1 is also explored in the field of nanotechnology. It can be used to create novel solid active substrates that have potential applications in the development of biosensors and other nano-devices .

Mechanism of Action

Target of Action

YoYo-1 is a fluorogenic, bis-intercalating nucleic acid stain . Its primary target is double-stranded DNA (dsDNA) . The role of this target is crucial in the context of YoYo-1’s application, as it is widely used to image single DNA molecules in solution for biophysical studies .

Mode of Action

YoYo-1 interacts with its target, dsDNA, through a process known as bis-intercalation . In this process, YoYo-1 inserts itself between the base pairs of the DNA helix . This interaction results in a significant increase in the fluorescence intensity of YoYo-1 . Specifically, the intensity of fluorescence increases 3200 times upon binding to dsDNA .

Biochemical Pathways

The primary biochemical pathway affected by YoYo-1 is the fluorescence imaging pathway . When YoYo-1 binds to dsDNA, it enhances the fluorescence signal, making the DNA visible under fluorescence microscopy . This allows researchers to visualize and study the structure and behavior of DNA molecules .

Pharmacokinetics

It is known that yoyo-1 is impermeant to healthy cells with an intact plasma membrane

Result of Action

The binding of YoYo-1 to dsDNA results in a significant increase in fluorescence intensity . This enables the visualization of DNA molecules under a fluorescence microscope .

Action Environment

The action of YoYo-1 is influenced by several environmental factors. For instance, the fluorescence quantum yield of YoYo-1 is very small in water but enhances significantly upon binding to DNA . Furthermore, the fluorescence of YoYo-1 is also influenced by the polarity of the solvent . Additionally, the presence of other molecules, such as drugs, can affect the binding properties of YoYo-1 to dsDNA .

properties

IUPAC Name

3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H58N6O2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRMZXFOOGQMFA-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)/C=C\7/N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H58I4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030161
Record name YOYO-1
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [Molecular Probes MSDS]
Record name YOYO-1
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21851
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Product Name

1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide

CAS RN

143413-85-8
Record name YOYO-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YOYO-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YOYO-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B34829IG0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide
Reactant of Route 2
Reactant of Route 2
1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide
Reactant of Route 3
Reactant of Route 3
1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide
Reactant of Route 4
Reactant of Route 4
1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide
Reactant of Route 5
Reactant of Route 5
1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide
Reactant of Route 6
Reactant of Route 6
1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide

Q & A

Q1: How does YOYO-1 interact with DNA?

A1: YOYO-1 interacts with DNA primarily through intercalation [, , , ]. This means the dye molecule inserts itself between the DNA base pairs. There is evidence suggesting YOYO-1 can exhibit two intercalation modes: mono-intercalation and bis-intercalation, with the latter involving two consecutive mono-intercalation events [].

Q2: What happens to YOYO-1’s fluorescence upon binding DNA?

A2: YOYO-1 exhibits a significant increase in fluorescence intensity upon binding to DNA [, ]. This property makes it a sensitive tool for DNA detection and quantification.

Q3: Does YOYO-1 binding affect DNA structure?

A3: YOYO-1 binding can influence DNA structure. Studies have shown that it can cause:

  • DNA unwinding: Intercalation leads to an unwinding of the DNA helix [, ].
  • Contour length increase: The intercalation of YOYO-1 molecules increases the overall contour length of the DNA molecule [, , ].
  • Persistence length effects: While some studies suggest YOYO-1 binding does not significantly affect DNA persistence length [, ], others have observed a decrease in persistence length with increased YOYO-1 binding []. This discrepancy may be attributed to differing experimental conditions and techniques.
  • DNA condensation: At high concentrations or under specific conditions, YOYO-1 can induce DNA condensation [, ].

Q4: Can YOYO-1 be used to study DNA dynamics?

A4: Yes, YOYO-1 fluorescence can be used to probe DNA dynamics. For example, changes in fluorescence anisotropy decay kinetics can provide information on the segmental mobility of DNA molecules in the presence of binding partners [].

Q5: Does YOYO-1 interfere with other DNA-binding molecules?

A5: YOYO-1 can compete with other DNA-binding molecules, such as therapeutic drugs, for binding sites on the DNA molecule. This competition can potentially alter the efficacy of these drugs [].

Q6: What is the molecular formula and weight of YOYO-1?

A6: YOYO-1 has the molecular formula C51H54I4N4O6 and a molecular weight of 1270.66 g/mol.

Q7: Is there spectroscopic data available for YOYO-1?

A7: Yes, YOYO-1 exhibits characteristic spectroscopic properties:

  • Absorption Spectrum: YOYO-1 absorbs light maximally in the blue region of the spectrum, exhibiting a blue shift upon binding to DNA [, ].
  • Fluorescence Spectrum: YOYO-1 emits green fluorescence upon excitation, with a significant enhancement in fluorescence intensity upon binding to DNA [, ].

Q8: Does ionic strength affect YOYO-1’s binding to DNA?

A8: Yes, YOYO-1’s binding affinity for DNA is sensitive to ionic strength. Higher ionic strengths generally weaken the binding interaction and can lead to faster dissociation of the dye from DNA [].

Q9: Can YOYO-1 be used in flow cytometry?

A9: Yes, YOYO-1 is compatible with flow cytometry and can be used to analyze and quantify DNA content in cells, including marine prokaryotes [, ].

Q10: What are the common applications of YOYO-1 in DNA research?

A10: YOYO-1 finds use in a variety of DNA research applications, including:

  • DNA visualization: It allows for direct visualization of single DNA molecules using fluorescence microscopy [, , , ].
  • DNA quantification: The fluorescence enhancement upon DNA binding makes it suitable for quantifying DNA concentration [, ].
  • DNA analysis: YOYO-1 is employed in techniques like optical DNA mapping to study long-range DNA structure and identify genomic variations [].
  • Study of DNA-protein interactions: It can be used to investigate the binding of proteins to DNA and the resulting structural changes in DNA [, ].
  • Cell viability assays: YOYO-1 can be used in dye exclusion assays to assess cell viability, as it only enters cells with compromised membranes [].

Q11: Can YOYO-1 be used to study DNA replication?

A11: Yes, YOYO-1 can be combined with techniques like DNA combing to visualize and analyze DNA replication forks and origins of replication at the single-molecule level [].

Q12: Can YOYO-1 be used to study DNA damage?

A12: YOYO-1 has been used in conjunction with optical DNA mapping to map DNA damage sites induced by cytotoxic drugs like etoposide [].

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